Product packaging for S-Nitroso-DL-homocysteine(Cat. No.:CAS No. 187878-81-5)

S-Nitroso-DL-homocysteine

Cat. No.: B064342
CAS No.: 187878-81-5
M. Wt: 164.19 g/mol
InChI Key: QWPCKAAAWDCDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-Nitroso-DL-homocysteine (S-NO-Hcy) is a critical biochemical tool in nitric oxide (NO) research, functioning as a stable, cell-permeable nitrosothiol donor. This compound spontaneously liberates nitric oxide in solution, mimicking endogenous S-nitrosothiol signaling molecules. Its primary research value lies in the study of NO-mediated pathways, including vascular tone regulation, platelet aggregation inhibition, and neuronal communication. Researchers utilize this compound to investigate S-nitrosylation, a key post-translational modification that modulates the function of numerous proteins involved in apoptosis, metabolism, and gene expression. Unlike other NO donors, its homocysteine backbone provides a unique context for studying the intersection of NO signaling with homocysteine metabolism, particularly relevant in cardiovascular disease and endothelial dysfunction models. This reagent is indispensable for elucidating the complex roles of NO as a signaling transducer and cytotoxic agent in various physiological and pathophysiological contexts, making it a vital asset for cell biology, cardiovascular pharmacology, and neuroscience research programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O3S B064342 S-Nitroso-DL-homocysteine CAS No. 187878-81-5

Properties

IUPAC Name

2-amino-4-nitrososulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3S/c5-3(4(7)8)1-2-10-6-9/h3H,1-2,5H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPCKAAAWDCDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSN=O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct S-Nitrosation Using Sodium Nitrite in Acidic Media

The most widely adopted method for synthesizing HcyNO involves the direct nitrosation of DL-homocysteine with sodium nitrite under acidic conditions. This approach parallels the synthesis of related S-nitrosothiols such as S-nitroso-L-cysteine (CysNO) and S-nitrosoglutathione (GSNO).

Procedure :

  • Acidification : Dissolve DL-homocysteine (100 mM) in hydrochloric acid (100 mM) to protonate the thiol group, enhancing its reactivity toward nitrosating agents.

  • Nitrosation : Add sodium nitrite (105 mM) to the acidic homocysteine solution. The reaction proceeds via the formation of nitrous acid (HNO₂), which facilitates the conversion of the thiol (-SH) to the S-nitroso (-SNO) group.

  • Neutralization : After 10 minutes of incubation in the dark at room temperature, neutralize the mixture with sodium hydroxide (100 mM) to stabilize the product.

This method yields HcyNO with a characteristic absorbance peak at 335–340 nm, consistent with S-nitrosothiol formation. The reaction must be conducted in the dark to prevent photolytic decomposition of the nitroso group.

Optimization of Reaction Conditions

pH and Temperature Dependence

The nitrosation efficiency of DL-homocysteine is highly pH-dependent. Optimal nitrosation occurs at pH 1–2, where the thiol group is fully protonated, and nitrous acid generation is maximized. Elevated temperatures (>25°C) accelerate decomposition, necessitating strict temperature control during synthesis.

Stoichiometric Considerations

A slight molar excess of sodium nitrite (1.05:1 nitrite-to-thiol ratio) ensures complete conversion of DL-homocysteine to HcyNO. Excess nitrite promotes oxidative side reactions, including disulfide formation and nitric oxide (NO) release.

Purification and Stabilization Strategies

Gel Filtration Chromatography

Crude HcyNO mixtures often contain unreacted homocysteine, nitrite, and disulfide byproducts. Purification via Sephadex G-25 columns effectively separates HcyNO from low-molecular-weight contaminants. The elution profile can be monitored using UV-Vis spectroscopy at 335 nm.

Chelator-Mediated Stabilization

S-Nitrosothiols are susceptible to transition metal-catalyzed decomposition. Adding chelators such as diethylenetriaminepentaacetic acid (DTPA, 1 mM) to aqueous solutions of HcyNO inhibits metal ion activity, extending the compound’s half-life from minutes to hours.

Analytical Characterization

Spectrophotometric Analysis

HcyNO exhibits a distinct UV-Vis absorption spectrum with λₘₐₓ at 335 nm (ε ≈ 900 M⁻¹cm⁻¹). This feature allows quantitative assessment of purity and concentration.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular identity of HcyNO. For example, incubation of HcyNO with dimethylargininase-1 (DDAH-1) produces a mass shift corresponding to the formation of an N-thiosulfoximide adduct, validating its reactivity.

Chemiluminescence Detection

Triiodide-ozone chemiluminescence provides sensitive detection of S-nitrosothiols in complex matrices. This method quantifies HcyNO by measuring NO release upon Hg²⁺-mediated cleavage of the S-N bond.

Comparative Analysis of S-Nitrosothiol Synthesis

ParameterHcyNO (This Work)CysNOGSNO
Starting MaterialDL-HomocysteineL-CysteineGlutathione
Nitrosating AgentNaNO₂/HClNaNO₂/HClNaNO₂/HCl
λₘₐₓ (nm)335335335
Stability (t₁/₂, 25°C)2–4 hours<1 hour6–8 hours
Purification MethodG-25 ColumnG-25 ColumnG-25 Column

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-nitrososulfanylbutanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .

Scientific Research Applications

Cardiovascular Research

S-Nitroso-DL-homocysteine is primarily studied for its implications in cardiovascular health. Elevated levels of homocysteine are associated with increased cardiovascular risk, and S-nitrosothiols like this compound may play a protective role.

  • Mechanisms of Action : Research indicates that this compound can modulate endothelial function by influencing nitric oxide pathways. For instance, it has been shown to inhibit homocysteine-induced expression of stromal cell-derived factor 1 (SDF-1) in endothelial cells, suggesting a protective mechanism against vascular injury .
  • Impact on Protein Modification : this compound facilitates protein S-nitrosylation, a post-translational modification critical for regulating various cellular functions. Studies demonstrate that it can enhance the bioavailability of nitric oxide, thereby promoting vasodilation and reducing oxidative stress in vascular tissues .

Cellular Signaling and Nitrosative Stress

The compound's role extends beyond cardiovascular implications into broader cellular signaling pathways.

  • Regulation of S-Nitrosylation : this compound has been implicated in the modulation of the S-nitrosylated proteome, influencing cellular responses to nitrosative stress. This is particularly relevant in conditions where nitric oxide levels fluctuate significantly, such as during inflammation or oxidative stress .
  • Effects on Cellular Proliferation : In studies involving fungal cells, low concentrations of nitric oxide donors have shown to promote cell proliferation through the activation of proteins involved in the cell cycle. This highlights the potential of this compound in modulating growth responses in various cell types .

Disease Modulation

The therapeutic potential of this compound is also being explored in various disease contexts.

  • Inflammatory Diseases : Elevated homocysteine levels are linked to inflammatory vascular diseases. The application of this compound may offer a pathway to mitigate these effects by restoring normal levels of protein S-nitrosylation and enhancing endothelial function .
  • Neurodegenerative Conditions : Recent studies suggest that S-nitrosothiols may play a role in neuroprotection by modulating signaling pathways involved in neuronal survival and apoptosis. This opens avenues for exploring its use in neurodegenerative diseases where oxidative stress is a contributing factor .

Case Studies and Research Findings

StudyFindingsApplication
Shear Stress Inhibition StudyDemonstrated that this compound inhibits homocysteine-induced SDF-1 expression through nitric oxide pathways .Cardiovascular protection
Nitrosative Stress EffectsInvestigated how low concentrations of nitric oxide influence cellular proliferation and protein activation .Cancer research
Protein Modification AnalysisShowed that this compound enhances protein S-nitrosylation, affecting various signaling pathways .Disease modulation

Mechanism of Action

The mechanism of action of 2-Amino-4-nitrososulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzyme activity, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview of Key Homocysteine Derivatives

The table below compares SNO-Hcy with structurally related compounds, focusing on chemical properties, biological roles, and pathological effects:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Biological Roles Toxicity/Pathological Effects
S-Nitroso-DL-homocysteine C₄H₈N₂O₃S 164.18 N/A NO donor, vasodilation, protein S-nitrosylation Potential nitrosative stress, methionine misincorporation in proteins
DL-Homocysteine C₄H₉NO₂S 135.19 454-29-5 Intermediate in methionine cycle, redox signaling Endothelial dysfunction, oxidative stress, cardiovascular disease
Homocysteine-Thiolactone C₄H₇NOS 117.16 6038-19-3 Post-translational protein modification via lysine adducts Protein damage, autoantibody generation, apoptosis
S-Adenosyl-L-Homocysteine C₁₄H₂₀N₆O₅S 384.41 979-92-0 Methyltransferase inhibitor, regulator of epigenetics Accumulation disrupts methylation reactions, linked to liver disease
S-Nitrosoglutathione (GSNO) C₁₀H₁₆N₄O₇S 336.33 57564-91-7 Endogenous NO reservoir, antiplatelet activity, bronchodilation Degrades to toxic radicals under oxidative conditions

Mechanistic and Pathological Comparisons

  • Nitrosothiols (SNO-Hcy vs. GSNO): Both SNO-Hcy and GSNO act as NO donors, but their stability and tissue specificity differ. GSNO is more stable in plasma due to glutathione’s antioxidant role, whereas SNO-Hcy is more reactive, facilitating rapid NO release in vascular tissues .
  • Homocysteine Derivatives (SNO-Hcy vs. DL-Hcy vs. Homocysteine-Thiolactone): DL-Homocysteine accumulates in hyperhomocysteinemia, promoting endothelial injury via oxidative stress and reduced NO bioavailability . Homocysteine-Thiolactone forms covalent adducts with lysine residues, inducing protein aggregation and autoantibody production, a key mechanism in atherosclerosis . SNO-Hcy uniquely disrupts protein synthesis by substituting methionine, leading to misfolded proteins, but also exerts transient vasoprotective effects via NO release .
  • S-Adenosyl-L-Homocysteine (SAH): Unlike SNO-Hcy, SAH is a non-radical derivative that inhibits methyltransferases by binding to their catalytic sites. Elevated SAH levels correlate with DNA hypomethylation and hepatic dysfunction .

Research Findings and Clinical Implications

  • Animal studies show that low SNO-Hcy concentrations improve vascular function, but chronic elevation mimics DL-Hcy’s toxic effects .
  • Homocysteine-Thiolactone as a Biomarker:
    Plasma homocysteine-thiolactone levels are directly proportional to total Hcy, serving as a sensitive marker for cardiovascular risk. Its protein-damaging effects are exacerbated in hyperhomocysteinemia .

  • Therapeutic Targeting of S-Adenosyl-L-Homocysteine: Inhibitors of SAH hydrolase (e.g., synthetic nicotinamide analogs) are under investigation for antiviral and anticancer applications, highlighting the divergent pathways of homocysteine derivatives .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying S-Nitroso-DL-homocysteine in biological matrices?

  • Methodology : Ultra-high-performance liquid chromatography coupled with Q-Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) is a gold standard due to its high sensitivity (LOD: 0.1 nM) and selectivity. Isotope-labeled internal standards (e.g., deuterated analogs) improve precision by correcting for matrix effects . Electrochemical sensors using enzymatic derivatization (e.g., cysteine dioxygenase) offer rapid detection in saliva and urine, though they require validation against chromatographic methods .
  • Validation : Include recovery rates (85–110%), inter-day precision (<15% RSD), and linearity (R² > 0.99) across physiological ranges (0.1–100 µM) .

Q. How should researchers synthesize and characterize this compound?

  • Synthesis : Nitrosation of DL-homocysteine using sodium nitrite under acidic conditions (pH 2–3). Monitor reaction progress via UV-Vis spectroscopy (λmax = 335 nm for S-nitrosothiols) .
  • Characterization : Confirm purity via HPLC (retention time matching) and structural identity using FTIR (S-NO stretch at ~750 cm⁻¹) and NMR (δ 8.5 ppm for NO group) .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Skin/eye irritation (GHS Category 2), organ toxicity upon repeated exposure (GHS Category 1), and environmental toxicity (GHS Category 4) .
  • Precautions : Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid dust formation. Decontaminate spills with sand or vermiculite, followed by 10% sodium bicarbonate .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what are the implications for redox biology studies?

  • Mechanism : The thiol and nitroso groups enable chelation of Cu²⁺ and Zn²⁺, forming stable complexes that alter redox activity. For example, Cu²⁺ binding enhances nitric oxide (NO) release under oxidative conditions .
  • Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd ≈ 10⁻⁶ M for Cu²⁺) and electron paramagnetic resonance (EPR) to detect NO radical formation .

Q. What strategies resolve contradictory data on this compound’s role in oxidative stress?

  • Data Reconciliation : Apply meta-analysis (e.g., random-effects models) to pool results from heterogeneous studies, adjusting for covariates like sample type (plasma vs. tissue) and assay variability . Mendelian randomization can clarify causal relationships by leveraging genetic variants linked to homocysteine metabolism .
  • Statistical Tools : Use R packages (e.g., metafor) for effect-size calculations and sensitivity analyses to address publication bias .

Q. How can researchers optimize enzymatic assays for this compound in dynamic biological systems?

  • Enzymatic Derivatization : Co-incubate with recombinant cysteine dioxygenase (rCDO) to convert free thiols to sulfinates, ensuring specificity for S-nitrosated species .
  • Kinetic Analysis : Measure Vmax and Km under varying pH (6.5–7.5) and temperature (25–37°C) to model enzyme-substrate interactions. Include negative controls (e.g., N-ethylmaleimide) to block non-specific thiol reactions .

Q. What are the challenges in quantifying this compound’s stability in long-term studies?

  • Degradation Factors : Light, temperature (>4°C), and trace metals accelerate decomposition. Stabilize samples with EDTA (1 mM) and store at -80°C in amber vials .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 14 days) and monitor via LC-MS. Half-life in plasma at 25°C is ~2 hours, necessitating rapid processing .

Tables for Key Data

Analytical Method Sensitivity (LOD)Precision (% RSD)Key Reference
UHPLC-Q-Orbitrap HRMS0.1 nM<10%
Electrochemical Sensor5 nM<15%
Metal Interaction Binding Constant (Kd)Detection Technique
Cu²⁺1.2 × 10⁻⁶ MITC/EPR
Zn²⁺3.8 × 10⁻⁶ MFTIR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.